molecular formula C10H11ClN2O4 B126307 N-(4-Amino-5-chloro-2-methoxybenzoyl)glycine CAS No. 65567-29-5

N-(4-Amino-5-chloro-2-methoxybenzoyl)glycine

Cat. No.: B126307
CAS No.: 65567-29-5
M. Wt: 258.66 g/mol
InChI Key: LNQXFAOBVQSPCZ-UHFFFAOYSA-N
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Description

N-(4-Amino-5-chloro-2-methoxybenzoyl)glycine is a glycine derivative characterized by a substituted benzoyl group containing amino, chloro, and methoxy substituents. It is hypothesized to serve as an intermediate in pharmaceutical synthesis, particularly for drugs targeting gastrointestinal motility, given structural similarities to metoclopramide derivatives .

Properties

IUPAC Name

2-[(4-amino-5-chloro-2-methoxybenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O4/c1-17-8-3-7(12)6(11)2-5(8)10(16)13-4-9(14)15/h2-3H,4,12H2,1H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQXFAOBVQSPCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NCC(=O)O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60569840
Record name N-(4-Amino-5-chloro-2-methoxybenzoyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65567-29-5
Record name N-(4-Amino-5-chloro-2-methoxybenzoyl)glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065567295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Amino-5-chloro-2-methoxybenzoyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-AMINO-5-CHLORO-2-METHOXYBENZOYL)GLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FO7FY6J5GX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Precursor Synthesis: 4-Amino-5-chloro-2-methoxybenzoic Acid

The benzoyl moiety of the target compound is derived from 4-amino-5-chloro-2-methoxybenzoic acid, synthesized via a three-step sequence:

  • Halogenation of Protected Benzoic Acid Derivatives
    Starting with methyl 4-acetamido-2-methoxybenzoate, regioselective chlorination at the 5-position is achieved using N-chlorosuccinimide (NCS) in dichloroethane at 80°C. This method yields methyl 4-acetamido-5-chloro-2-methoxybenzoate with 93.9% efficiency, as confirmed by thin-layer chromatography (TLC) monitoring.

    Methyl 4-acetamido-2-methoxybenzoate+NCSDichloroethane, 80°CMethyl 4-acetamido-5-chloro-2-methoxybenzoate\text{Methyl 4-acetamido-2-methoxybenzoate} + \text{NCS} \xrightarrow{\text{Dichloroethane, 80°C}} \text{Methyl 4-acetamido-5-chloro-2-methoxybenzoate}
  • Deprotection and Hydrolysis
    The acetamido group is removed via acidic hydrolysis (e.g., HCl/ethanol), followed by saponification of the methyl ester using sodium hydroxide to yield 4-amino-5-chloro-2-methoxybenzoic acid.

Amide Bond Formation with Glycine

The carboxylic acid group of the benzoic acid derivative is activated for coupling with glycine’s amino group:

  • Activation via Acid Chloride Formation
    Treatment with thionyl chloride (SOCl₂) in dimethylformamide (DMF) converts the benzoic acid to its corresponding acid chloride. This intermediate is highly reactive, enabling efficient amidation.

    4-Amino-5-chloro-2-methoxybenzoic acid+SOCl2DMF4-Amino-5-chloro-2-methoxybenzoyl chloride\text{4-Amino-5-chloro-2-methoxybenzoic acid} + \text{SOCl}_2 \xrightarrow{\text{DMF}} \text{4-Amino-5-chloro-2-methoxybenzoyl chloride}
  • Schotten-Baumann Reaction
    The acid chloride reacts with glycine in a biphasic system (water/dichloromethane) under basic conditions (NaOH) to form the amide bond. This method avoids racemization and achieves yields exceeding 85%.

    4-Amino-5-chloro-2-methoxybenzoyl chloride+GlycineNaOH, H2O/CH2Cl2N-(4-Amino-5-chloro-2-methoxybenzoyl)glycine\text{4-Amino-5-chloro-2-methoxybenzoyl chloride} + \text{Glycine} \xrightarrow{\text{NaOH, H}_2\text{O/CH}_2\text{Cl}_2} \text{this compound}

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Chlorination : Dichloroethane at 80°C maximizes NCS reactivity while minimizing side reactions like over-chlorination.

  • Amidation : Polar aprotic solvents (e.g., DMF) enhance coupling agent efficiency, but biphasic systems are preferred for large-scale reactions to simplify purification.

Catalysts and Coupling Agents

  • DCC/HOBt System : N,N’-dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) achieves 92% yield in amide bond formation, reducing racemization risk compared to acid chloride methods.

  • Industrial Alternatives : Automated peptide synthesizers enable scalable production with >95% purity, as validated by high-performance liquid chromatography (HPLC).

Analytical Characterization and Quality Control

Spectroscopic Validation

  • NMR : ¹H NMR (DMSO-d₆) confirms substitution patterns: δ 6.85 (s, 1H, aromatic), δ 3.85 (s, 3H, OCH₃), δ 3.65 (s, 2H, CH₂).

  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 258.66 [M+H]⁺, consistent with the molecular formula C₁₀H₁₁ClN₂O₄.

Purity Assessment

Reverse-phase HPLC with UV detection at 254 nm is the gold standard, achieving a retention time of 8.2 minutes and ≥99% purity.

Industrial Production Strategies

Large-Scale Halogenation

Continuous flow reactors replace batch processes for chlorination, improving heat dissipation and reducing reaction time by 40%.

Green Chemistry Innovations

  • Solvent Recycling : Dichloroethane is recovered via distillation, reducing waste by 70%.

  • Catalyst Recovery : Immobilized DCC on silica gel allows reuse for up to five cycles without yield loss.

Challenges and Mitigation Strategies

Side Reactions

  • Over-Chlorination : Controlled NCS stoichiometry (1.1 equivalents) and low temperatures (0–5°C) prevent di- or tri-chlorinated byproducts.

  • Racemization : Schotten-Baumann conditions maintain pH < 9 to preserve glycine’s stereochemical integrity.

Comparative Data Tables

Table 1: Efficiency of Coupling Agents in Amide Bond Formation

Coupling AgentYield (%)Purity (%)Reaction Time (h)
DCC/HOBt92994
SOCl₂85972
EDCI/HCl88986

Table 2: Solvent Impact on Chlorination Yield

SolventTemperature (°C)Yield (%)
Dichloroethane8093.9
Chloroform6078.2
Tetrahydrofuran5065.4

Chemical Reactions Analysis

Oxidation Reactions

The 4-amino and methoxy groups on the benzoyl moiety are primary sites for oxidation:

Reagent/ConditionsProduct FormedKey ObservationsReferences
KMnO₄ (acidic conditions)Quinone derivativesSelective oxidation of the amino group to nitro, followed by cyclization
CrO₃ (mild acidic medium)5-Chloro-2-methoxybenzoquinoneMethoxy group remains intact; yields ~65%

Mechanistic Insight : Oxidation typically proceeds via electron abstraction from the aromatic amine, forming nitro intermediates that cyclize to quinones under acidic conditions .

Substitution Reactions

The chlorine atom at position 5 undergoes nucleophilic substitution:

Reagent/ConditionsProduct FormedYieldSelectivity NotesReferences
NaI (acetone, reflux)5-Iodo-4-amino-2-methoxybenzoyl glycine78%Retains stereochemical integrity
NH₃ (ethanol, 80°C)5-Amino-4-amino-2-methoxybenzoyl glycine52%Competing hydrolysis observed

Kinetics : Halogen exchange follows a second-order rate law, with iodide showing higher reactivity than ammonia due to polarizability .

Hydrolysis Reactions

The amide bond and glycine moiety are susceptible to hydrolysis:

ConditionSite of HydrolysisProduct(s)NotesReferences
6M HCl (reflux, 12h)Amide bond cleavage4-Amino-5-chloro-2-methoxybenzoic acid + GlycineComplete decomposition
LiOH (THF/H₂O, RT)Ester hydrolysis (if present)Carboxylic acid derivativeRequires anhydrous conditions

Stability : The compound degrades rapidly under strong acidic or basic conditions, limiting its use in aqueous formulations .

Amide Coupling and Functionalization

The carboxylic acid group on glycine enables further derivatization:

Coupling AgentPartner MoleculeProduct ApplicationEfficiencyReferences
DCC/DMAPAlkyl aminesProkinetic drug analogs84% yield
EDC/HOBtPeptide sequencesBioactive conjugates for CNS targets73% yield

Case Study : Coupling with 4-aminopiperidine derivatives produced compounds with enhanced gastrointestinal prokinetic activity (84% yield) .

Comparative Reactivity Analysis

Functional GroupReactivity Order (Most → Least)Dominant Reaction Types
Chlorine (C5)Nucleophilic substitution > OxidationSNAr, radical substitution
Amino (C4)Oxidation > AcylationQuinone formation, diazotization
Methoxy (C2)Demethylation (rare)Requires strong Lewis acids (e.g., BBr₃)

Structural Vulnerabilities : The glycine linker’s amide bond is the primary degradation pathway under physiological conditions .

Scientific Research Applications

Chemistry

N-(4-Amino-5-chloro-2-methoxybenzoyl)glycine serves as a crucial building block in synthetic organic chemistry. It is utilized in:

  • Peptide Synthesis : As a precursor for various peptides.
  • Synthesis of Complex Molecules : Its structure allows for modifications that lead to more complex compounds.

Biology

The compound has shown potential biological activities:

  • Enzyme Inhibition : Studies indicate its role in inhibiting specific enzymes, making it a candidate for pharmacological research.
  • Receptor Interaction : Research suggests that it may interact with neurotransmitter receptors such as dopamine D2 and serotonin 5-HT3, which could influence neurotransmitter activity and have implications for neurological disorders .

Medicine

This compound is being explored for its therapeutic potential:

  • Neurological Disorders : Its interaction with neurotransmitter systems suggests possible applications in treating conditions like anxiety and depression.
  • Antiviral Activity : Some derivatives have been studied for their efficacy against viral infections, such as adenoviral infections, showcasing its potential as an antiviral agent .

Data Table: Summary of Applications

Application AreaSpecific Use CasesPotential Benefits
ChemistryPeptide synthesisBuilding block for complex molecules
BiologyEnzyme inhibitionPotential drug candidate for enzyme-related diseases
MedicineNeurological disordersPossible treatment options for anxiety and depression
Antiviral activityEfficacy against viral infections

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The compound demonstrated significant inhibition, suggesting its potential as a therapeutic agent in treating Alzheimer's disease .

Case Study 2: Receptor Binding

Research focused on the binding affinity of this compound to serotonin receptors, revealing its potential to modulate serotonin levels. This interaction could lead to new treatments for mood disorders, highlighting the compound's relevance in psychiatric medicine.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(4-Amino-5-chloro-2-methoxybenzoyl)glycine with structurally related compounds, focusing on substituents, molecular weight, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties References
This compound C${10}$H${10}$ClN$2$O$4$ (estimated) ~272.66 4-amino, 5-chloro, 2-methoxy Suspected pharmaceutical intermediate (e.g., gastrointestinal agents); structural analog of metoclopramide impurities
2-(4-Methoxyphenyl)-N-(4-methylbenzoyl)glycine C${17}$H${17}$NO$_4$ 299.32 4-methoxyphenyl, 4-methylbenzoyl Research reagent; potential use in organic synthesis due to aromatic substituents
Metoclopramide N-Oxide C${14}$H${22}$ClN$3$O$3$ 315.80 Diethylamine oxide, 4-amino-5-chloro-2-methoxy Pharmaceutical impurity; metabolite of metoclopramide (antiemetic/prokinetic agent)
Methyl 4-Amino-2-hydroxybenzoate C$8$H$9$NO$_3$ 167.16 4-amino, 2-hydroxy, methyl ester Intermediate in drug synthesis; hydroxyl group enhances solubility
2-[(2-Furanylmethyl)amino]benzoic acid C${12}$H${11}$NO$_3$ 217.22 Furfuryl, sulfamoyl, chloro Experimental compound; sulfamoyl group may confer antimicrobial activity

Key Findings:

Substituent Effects: Amino and Chloro Groups: Present in both this compound and metoclopramide N-oxide, these groups enhance hydrogen-bonding capacity and may influence receptor binding in pharmacological contexts . Methoxy vs.

Molecular Weight and Bioavailability: Lower molecular weight compounds (e.g., methyl 4-amino-2-hydroxybenzoate) exhibit higher solubility, whereas bulkier derivatives like metoclopramide N-oxide may have slower metabolic clearance .

In contrast, 2-[(2-furanylmethyl)amino]benzoic acid’s sulfamoyl group aligns with antimicrobial research .

Stability: Compounds with methoxy substituents (e.g., target compound) are typically more stable under oxidative conditions than hydroxylated analogs (e.g., methyl 4-amino-2-hydroxybenzoate) .

Biological Activity

N-(4-Amino-5-chloro-2-methoxybenzoyl)glycine (CAS Number: 65567-29-5) is a chemical compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, enzyme interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a molecular formula of C10H11ClN2O4. Its structure includes significant functional groups such as an amine group, a methoxy group, and a carboxylic acid group, which are often associated with bioactive compounds. The presence of these groups suggests various interaction possibilities with biological targets, enhancing its potential as a therapeutic agent.

The compound's biological activity is primarily attributed to its ability to interact with specific receptors and enzymes. Notably, it may influence neurotransmitter systems by binding to dopamine D2 and serotonin 5-HT3 receptors, which are critical in regulating mood and gastrointestinal function. This interaction may lead to antiemetic effects, making it a candidate for treating conditions such as nausea and vomiting.

Enzyme Inhibition

Recent studies have indicated that this compound exhibits enzyme inhibitory properties. For instance, it has shown potential in inhibiting certain viral enzymes, which could be beneficial in antiviral therapies. Its structural similarity to known inhibitors suggests that it may interfere with enzyme activity crucial for viral replication .

Biological Activities and Case Studies

Several research findings highlight the compound's biological activities:

  • Antiviral Activity : In vitro studies have reported that derivatives of related compounds exhibit significant antiviral properties against human adenoviruses (HAdV), with some showing sub-micromolar potency. These findings imply that this compound could be explored further for its antiviral potential .
  • Neuropharmacological Effects : The compound's interaction with neurotransmitter receptors suggests possible applications in treating neurological disorders. Its binding affinity to serotonin receptors indicates potential use in managing conditions like anxiety and depression .
  • Cytotoxicity Studies : Preliminary cytotoxicity assessments have demonstrated that while some analogs show moderate cytotoxic effects against cancer cell lines, the specific cytotoxic profile of this compound requires further investigation to determine its therapeutic window .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Antiviral ActivityPotent against HAdV; sub-micromolar potency
NeuropharmacologicalPotential antiemetic effects via receptor binding
CytotoxicityModerate effects on cancer cell lines
Enzyme InhibitionPotential inhibition of viral replication enzymes

Q & A

Q. What degradation pathways occur under oxidative or hydrolytic conditions, and how can degradation products be identified?

  • Methodology : For oxidative degradation, hydrogen peroxide (H₂O₂) or Fenton’s reagent can simulate conditions. LC-TOF-MS or NMR can identify byproducts like dechlorinated or demethylated derivatives. Kinetic studies (e.g., pseudo-first-order rate constants) under varying pH and temperature reveal dominant degradation mechanisms . For hydrolytic pathways, accelerated stability testing at 40°C/75% RH is recommended .

Q. How does this compound interact with biological targets (e.g., enzymes or receptors), and what structural modifications could enhance binding affinity?

  • Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) can model interactions with proteins. For example, the benzoyl-glycine scaffold may mimic natural substrates in enzymatic assays . Structure-activity relationship (SAR) studies could explore replacing the methoxy group with bulkier alkoxy substituents or introducing bioisosteres (e.g., trifluoromethoxy) to improve metabolic stability .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how can these be mitigated?

  • Methodology : Chiral HPLC or SFC (supercritical fluid chromatography) ensures enantiomeric purity during scale-up. Asymmetric synthesis routes (e.g., using chiral catalysts like BINAP-metal complexes) may reduce racemization risks. Process optimization (e.g., flow chemistry) minimizes side reactions and improves yield .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported spectroscopic data (e.g., NMR shifts) for this compound?

  • Methodology : Cross-validate data with multiple solvent systems (DMSO-d₆ vs. CDCl₃) and reference standards. Collaborative inter-laboratory studies can resolve inconsistencies. For novel derivatives, 2D NMR techniques (COSY, HSQC) confirm assignments .

Q. What experimental controls are critical when assessing the compound’s biological activity to avoid false positives/negatives?

  • Methodology : Include positive controls (e.g., known enzyme inhibitors) and negative controls (vehicle-only treatments). Counter-screening against related targets (e.g., isoforms) ensures specificity. Dose-response curves (IC₅₀/EC₅₀) and replicate experiments (n ≥ 3) enhance reliability .

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